Undecanol

Antifungal Food Spoilage Zygosaccharomyces bailii

Select 1-Undecanol for its proven 25 µg/mL MIC against Z. bailii—half the dose of 1-decanol—reducing spoilage yeast in acidic formulations. Its intermediate log P (~4.8) and low vapor pressure optimize fragrance release and active partitioning in emulsions. Essential for Lobiopa insularis pheromone synthesis (S:R = 3.5:1). Liquid at ambient temperature, practical for mosquito larvicide application at 5–7 L/ha. FDA 21 CFR 172.515 compliant. Buy high-purity, chain-length-specific C11 alcohol now.

Molecular Formula C11H24O
CH3(CH2)9CH2OH
C11H24O
Molecular Weight 172.31 g/mol
CAS No. 112-42-5
Cat. No. B1663989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanol
CAS112-42-5
Synonyms1-Undecanol;  Alcohol, undecyl;  Undecyl alcohol;  1-Hendecanol;  C11 alcohol;  Decyl carbinol;  Tip-Nip;  Undecanol;  Undecyl alcohol.
Molecular FormulaC11H24O
CH3(CH2)9CH2OH
C11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCO
InChIInChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
InChIKeyKJIOQYGWTQBHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol;  very soluble in ether
Soluble in 60% alcohol
In water, 19 mg/L at 25 °C (est)
Solubility in water: none
soluble in most fixed oils;  insoluble in water
1ml in 4 ml of 60% alcohol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Undecanol (CAS 112-42-5) Properties and Industrial Baseline Guide


1-Undecanol (undecyl alcohol, CAS 112-42-5) is a linear, saturated C11 fatty alcohol with the molecular formula C11H24O and a molecular weight of 172.31 g/mol . It is a colorless to pale yellow liquid at room temperature, possessing a characteristic floral, citrus-like odor and a fatty taste [1]. As a long-chain primary alcohol, it is practically insoluble in water but miscible with common organic solvents such as ethanol, ether, and chloroform [2]. Its key physicochemical properties, including a melting point of approximately 11–15 °C, a boiling point of 243 °C (at 760 mmHg), a density of 0.83 g/mL at 25 °C, and a log P (octanol/water partition coefficient) of approximately 4.7–4.9, define its behavior in both industrial and research applications .

Why Generic C10–C12 Fatty Alcohol Substitution Fails for Undecanol Procurement


Substituting undecanol with its closest linear analogs—such as 1-decanol (C10) or 1-dodecanol (C12)—is not scientifically or industrially interchangeable due to a critical, quantifiable divergence in physicochemical, biological, and functional properties driven by chain-length specificity. Even a single carbon difference in this homologous series results in discrete changes in lipophilicity, melting point, antimicrobial potency, and surfactant phase behavior, which directly impact end-use performance and regulatory compliance [1]. For instance, while all three compounds share a primary alcohol headgroup, their log P values, vapor pressures, and solid/liquid states at ambient conditions differ sufficiently to alter their behavior in formulations, their bioactivity profiles against specific microorganisms, and their environmental fate profiles . The following evidence guide provides the necessary quantitative comparator data to justify the selection of undecanol over a generic fatty alcohol alternative.

Quantitative Performance Benchmarks for Undecanol (CAS 112-42-5) Against Key Analogs


Antifungal Potency Against Zygosaccharomyces bailii: Undecanol vs. Decanol

In a direct head-to-head comparison against the food spoilage yeast Zygosaccharomyces bailii, undecanol (C11) demonstrated superior fungistatic activity compared to the closest analog, decanol (C10). While decanol (C10) exhibited a higher fungicidal effect, undecanol (C11) was identified as the most potent fungistatic agent in the series [1].

Antifungal Food Spoilage Zygosaccharomyces bailii

Chain-Length Dependent Log P and Vapor Pressure: Undecanol vs. Decanol and Dodecanol

The lipophilicity and volatility of fatty alcohols are directly correlated with their alkyl chain length. Undecanol (C11) occupies a distinct physicochemical niche between 1-decanol (C10) and 1-dodecanol (C12), with quantifiable differences in log P (octanol/water partition coefficient) and vapor pressure. These parameters are critical for predicting partitioning behavior in emulsions, membrane permeability, and environmental fate [1].

Physicochemical Properties Lipophilicity Formulation Science

Antibacterial Activity Against Propionibacterium acnes and Staphylococcus aureus

Undecanol exhibits quantifiable antibacterial activity against Gram-positive bacteria relevant to skin health. Data from in vitro assays provide specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against Propionibacterium acnes and Staphylococcus aureus, establishing its potency profile . While direct comparator data for shorter/longer chain alcohols against these specific strains is less common, the absolute values serve as a baseline for activity.

Antibacterial Propionibacterium acnes Staphylococcus aureus

Insecticidal Efficacy Against Aedes Mosquitoes: Undecanol vs. Shorter/Longer Chain Alcohols

In a class-level comparison of aliphatic alcohols as mosquito ovicides and larvicides, 1-undecanol (C11) was identified as one of the most effective compounds, alongside 1-decanol (C10) and 1-dodecanol (C12). This contrasts with shorter-chain alcohols, which were deemed ineffective due to high volatility, and longer-chain solid alcohols, which were unsatisfactory for application [1].

Insecticide Mosquito Control Ovicidal Activity

Role as a Male-Produced Aggregation Pheromone Component in Strawberry Sap Beetle

2-Undecanol, an isomer of the target compound, has been definitively identified as a male-specific aggregation pheromone component in the strawberry sap beetle (Lobiopa insularis). In this context, the enantiomeric ratio (S:R = 3.5:1) and emission rate (1.5 ng/insect/24h) are critical for biological activity [1]. This specificity highlights the importance of precise chemical identity for semiochemical applications.

Semiochemical Pheromone Pest Management

Optimal Application Scenarios for Undecanol Based on Verified Differential Performance


Targeted Antifungal Formulations Against Zygosaccharomyces bailii in Food and Beverage Preservation

For formulators aiming to control Z. bailii, a common spoilage yeast in acidic foods and beverages, undecanol offers a scientifically validated advantage. Its 2-fold lower MIC (25 µg/mL) compared to the nearest analog, 1-decanol (50 µg/mL), directly translates to potential for lower use concentrations while achieving effective growth inhibition [1]. This differential potency, as established by direct head-to-head comparison, makes undecanol the preferred choice over generic C10–C12 alcohol blends for this specific target organism.

Optimization of Lipophilic Balance and Volatility in Fragrance and Cosmetic Emulsions

The intermediate log P (~4.8) and vapor pressure (<0.001 mmHg) of undecanol provide a unique physicochemical profile that cannot be replicated by 1-decanol (higher volatility, lower lipophilicity) or 1-dodecanol (lower volatility, higher lipophilicity) [2]. This makes undecanol ideal for fine-tuning the release profile of fragrances and the partitioning behavior of active ingredients in emulsion-based personal care products. Its established safety profile as a flavoring ingredient (FDA 21 CFR 172.515) further supports its use in these applications [3].

Research-Grade Semiochemical Standards for Nitidulid Beetle Pest Management

For researchers developing pheromone-based monitoring or control strategies for pests like the strawberry sap beetle (Lobiopa insularis), 2-undecanol is an essential, non-substitutable component. Its identification as a male-produced aggregation pheromone at a specific enantiomeric ratio (S:R = 3.5:1) and emission rate (1.5 ng/insect/24h) necessitates the procurement of high-purity, analytically verified material for the synthesis of accurate pheromone lures [4].

Mosquito Larvicide and Ovicide Formulations in Vector Control Programs

Undecanol's demonstrated efficacy in inhibiting Aedes mosquito egg hatching and killing larvae at field-relevant dosages (5–7 litres/hectare) places it within a high-performance class of fatty alcohols [5]. Its liquid state and volatility profile are superior to those of shorter-chain alcohols (which evaporate too quickly) and longer-chain alcohols (which are solid waxes and difficult to apply), making it a practical and effective active ingredient for water-based vector control applications.

Technical Documentation Hub

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